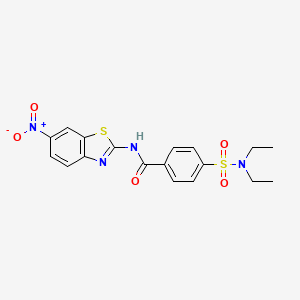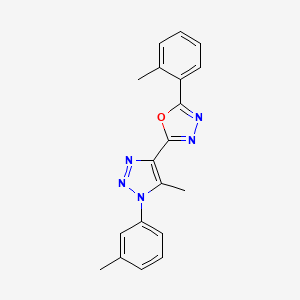
2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that combines a triazole and an oxadiazole moiety. These are both five-membered rings containing nitrogen atoms, giving the molecule potential for various biological and chemical activities. The triazole ring, in particular, is known for its stability and ability to participate in a range of chemical reactions, making compounds containing it valuable in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole typically involves several steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Synthesis of the oxadiazole ring: Usually, this involves the reaction of an appropriate hydrazide with an acyl hydrazine, followed by cyclization.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but optimized for scale. Factors such as reaction time, temperature, and yield optimization would be carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: : Reduction reactions may target the nitrogen atoms in the rings.
Substitution: : The aromatic rings and nitrogen atoms can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions Used
Oxidation: : Reagents such as KMnO₄ or CrO₃ can be used.
Reduction: : Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents can be used, depending on the target site on the molecule.
Major Products Formed from These Reactions
Oxidation can yield carboxylic acids or ketones.
Reduction can convert nitro groups to amines or reduce double bonds.
Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It serves as a building block for more complex molecules in synthetic chemistry.
Medicine: : Research indicates it might have antibacterial, antifungal, or anticancer properties.
Industry: : Could be used in materials science, particularly in the development of new polymers or nanomaterials.
Wirkmechanismus
Molecular Targets and Pathways Involved: The biological activity of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole likely involves interaction with enzymes or receptors, disrupting normal cellular processes. The exact mechanisms are complex and may involve:
Inhibition of enzymes critical for pathogen survival.
Disruption of cellular membranes.
Modulation of signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Compared to other triazole or oxadiazole compounds, this molecule's unique combination of both rings may offer enhanced biological activity or selectivity.
List of Similar Compounds
1,2,3-Triazole derivatives
1,3,4-Oxadiazole derivatives
Compounds with combined triazole and oxadiazole moieties but with different substitutions on the rings.
By exploring the preparation, reactivity, and applications of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole , this article has highlighted its potential as a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-7-6-9-15(11-12)24-14(3)17(20-23-24)19-22-21-18(25-19)16-10-5-4-8-13(16)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNUHFTZZVPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
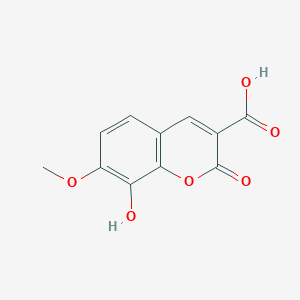
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)
![n-[1-(Prop-2-enoyl)azetidin-3-yl]acetamide](/img/structure/B2927654.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)
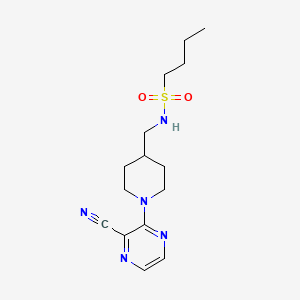
![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

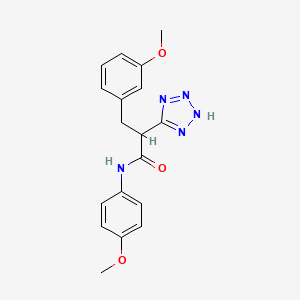
![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)
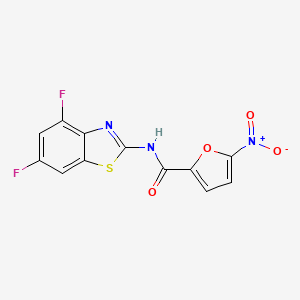
![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)
